

Alvespimycin hydrochloride solubility and stability

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Compound Focus: Alvespimycin Hydrochloride

CAS No.: 467214-21-7

Cat. No.: S003077

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Solubility and Storage Conditions

The table below summarizes the key physical property and storage information for **alvespimycin hydrochloride** from various suppliers.

Property	Reported Data	Source / Product ID
Molecular Weight	653.2 / 653.21 Da [1] [2] [3]	Abcam (AB273531), BPS Bioscience (#27730), TargetMol (T6297)
Solubility in DMSO	25 mM [1]; 19.6 mg/mL (30.01 mM) [3]; ≥26.2 mg/mL [2]	Abcam, TargetMol, BPS Bioscience
Solubility in Water	≥3.04 mg/mL [2]	BPS Bioscience
Solubility in Ethanol	6.5 mg/mL (9.95 mM) [3]	TargetMol
Purity	Typically >99% [1] [2] [3]	Multiple Suppliers

Property	Reported Data	Source / Product ID
Short-Term Storage	-20°C [1]	Abcam
Long-Term Storage	-20°C (solid form stable for at least 12 months) [1] [2]	Abcam, BPS Bioscience
Solution Stability	Not recommended for long-term storage; do not store aqueous solutions for more than one day [2]	BPS Bioscience

Handling Notes: Multiple sources recommend warming the tube at **37°C** and using brief sonication in an ultrasonic bath to achieve higher solubility, especially when preparing stock solutions in DMSO [1] [2].

Biological Activity and Experimental Evidence

Alvespimycin hydrochloride is a potent HSP90 inhibitor, with consistent reports of an **IC₅₀ of 62 nM** in cell-free assays [1] [4] [2]. Its bioactivity is well-documented across numerous cell-based assays.

Key Experimental Protocols from Literature: The methods below, derived from research papers, can serve as a reference for your own experimental design.

- **Cell Viability/Cytotoxicity (MTT Assay):**

- **Procedure:** Cells are exposed to various concentrations of alvespimycin (e.g., for 24, 48, or 72 hours). MTT reagent is then added, and plates are incubated further before spectrophotometric measurement of the formed formazan crystals [4] [3] [5].
- **Example Data:** The IC₅₀ for cytotoxicity against human SKBR3 cells was reported as **24 nM** after 72 hours [4].

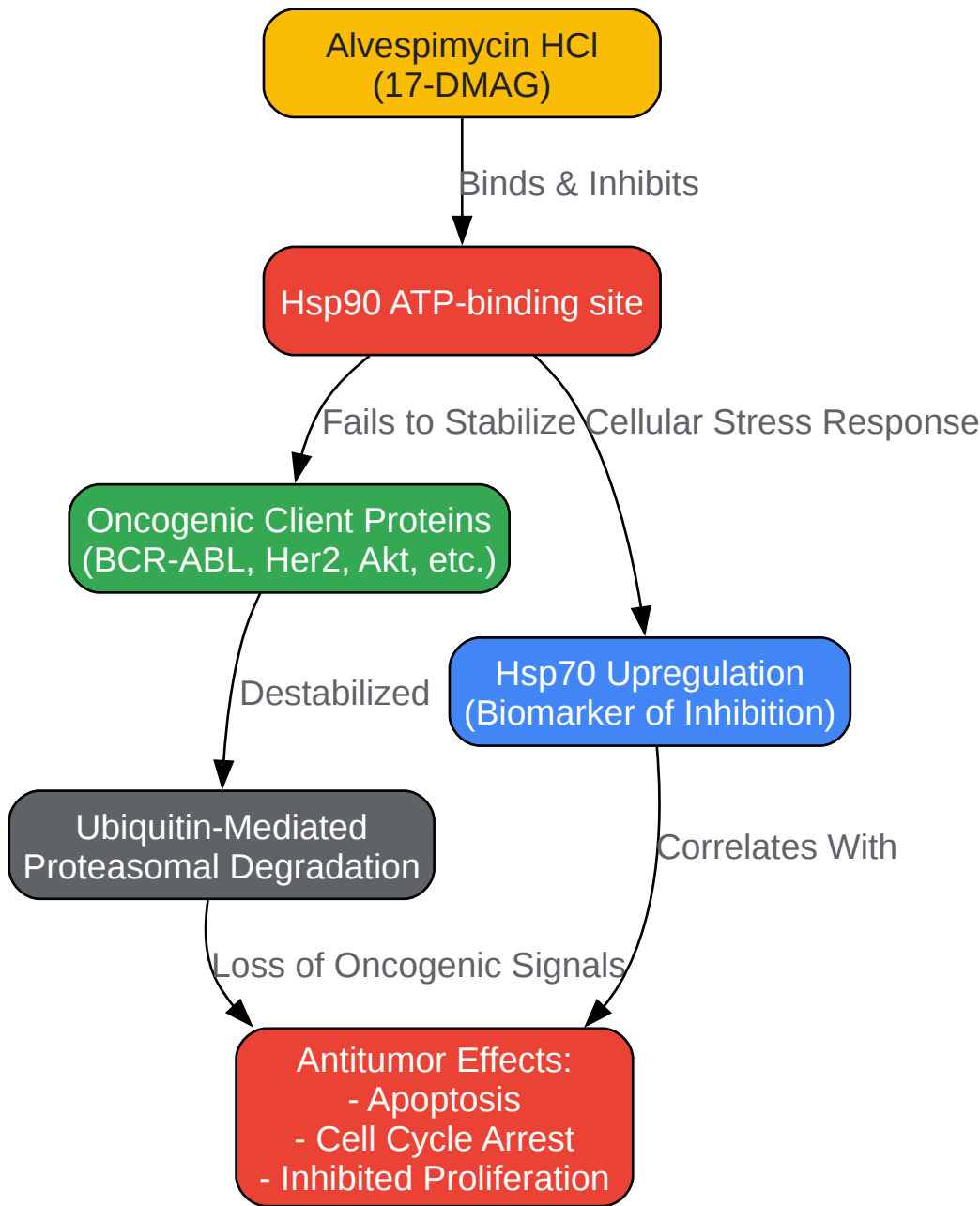
- **Apoptosis Detection (Flow Cytometry):**

- **Procedure:** After treatment with alvespimycin, cells are stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium iodide (PI). The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells are then quantified using flow cytometry [3] [5].

- **Example Data:** In a study on chronic myeloid leukemia cells, 100 nM alvespimycin induced apoptosis in **23.6% to 39.4%** of cells (depending on the cell line) after 48 hours [5].
- **HSP90 Inhibition Validation (Western Blot):**
 - **Procedure:** Inhibition of HSP90 is confirmed by measuring the upregulation of Hsp70, a classic biomarker of HSP90 inhibition. Cells are treated with alvespimycin, and protein lysates are analyzed by Western blotting using antibodies against Hsp70 [4] [6] [5].
 - **Example Data:** In SKBR3 cells, alvespimycin induced Hsp70 upregulation with an **EC₅₀ of 4 nM** [4].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the core mechanism by which alvespimycin exerts its antitumor effects, leading to the observed bioactivity in experiments.



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Key Takeaways for Professionals

- **Improved Pharmacological Profile:** Alvespimycin is noted for its superior water solubility, higher oral bioavailability, and reduced hepatotoxicity compared to earlier-generation Hsp90 inhibitors like tanespimycin (17-AAG) and geldanamycin [7] [8] [5].
- **Therapeutic Potential Beyond Oncology:** While primarily investigated as an antitumor agent, recent research highlights its potential in treating fibrotic diseases. A 2023 study showed that

alvespimycin, in combination with a proteasome activator, inhibited TGF- β /SMAD signaling and improved outcomes in a rat model of pulmonary fibrosis [8].

- **Promise in Overcoming Resistance:** Evidence suggests alvespimycin is effective in models of drug-resistant cancer. It demonstrated potent activity in imatinib-resistant chronic myeloid leukemia (CML) cell lines, inducing apoptosis via the mitochondrial pathway [5].

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References

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